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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling
pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a key driver of angiogenesis.[1]
[2][3] PF-00337210 is an orally available, ATP-competitive inhibitor of VEGFR-2 tyrosine
kinase, demonstrating potential anti-angiogenic and antineoplastic activities.[4] By selectively
binding to and inhibiting the phosphorylation of VEGFR-2, PF-00337210 can suppress
endothelial cell migration, proliferation, and survival, ultimately leading to an inhibition of
microvessel formation.[4]

The spheroid sprouting assay is a robust and widely used three-dimensional (3D) in vitro model
that recapitulates key steps of angiogenesis, including the degradation of the extracellular
matrix and the sprouting of endothelial cells to form capillary-like structures.[5][6][7] This model
is particularly well-suited for evaluating the efficacy of anti-angiogenic compounds like PF-
00337210. These application notes provide a detailed protocol for utilizing the spheroid
sprouting assay to quantify the inhibitory effects of PF-00337210 on angiogenesis.

Mechanism of Action of PF-00337210

PF-00337210 is a highly potent and selective inhibitor of VEGFR-2.[8] In the process of
angiogenesis, VEGF binds to VEGFR-2 on the surface of endothelial cells, triggering the
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dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains.
This phosphorylation event initiates a cascade of downstream signaling pathways, including
the PLCy-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell
proliferation, migration, survival, and permeability. PF-00337210 acts as an ATP-competitive
inhibitor, binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. This
prevents the transfer of phosphate groups from ATP to the tyrosine residues, thereby blocking
the activation of the receptor and inhibiting all subsequent downstream signaling events that
lead to angiogenesis.

Intracellular Space

Extracellular Space Cell Memhrane

VEGF

P-VEGFR-2

i
Inhibition j
PF-00337210

Angiogenesis
(Proliferation, Migration, Survival)

Click to download full resolution via product page

VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.

Experimental Protocols
Materials and Reagents
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Item Supplier Catalog Number

Human Umbilical Vein

] Lonza C2519A
Endothelial Cells (HUVECS)
Endothelial Cell Growth
) Lonza CC-3162

Medium-2 (EGM-2)
Trypsin-EDTA (0.25%) Thermo Fisher Scientific 25200056
Phosphate-Buffered Saline ) S

Thermo Fisher Scientific 10010023
(PBS)
Methylcellulose (4000 cP) MilliporeSigma M0512
Collagen Type |, Rat Tall Corning 354236
10x M199 Medium Thermo Fisher Scientific 11150059
Sodium Hydroxide (NaOH), 1IN MilliporeSigma S2770
Fetal Bovine Serum (FBS) Thermo Fisher Scientific 26140079
VEGF-A (human recombinant) R&D Systems 293-VE
PF-00337210 Selleck Chemicals S1047
Dimethyl Sulfoxide (DMSO) MilliporeSigma D2650
Paraformaldehyde (16%) Electron Microscopy Sciences 15710
96-well U-bottom, ultra-low )

Corning 7007
attachment plates
24-well tissue culture plates Corning 3524

Protocol for Spheroid Sprouting Assay

This protocol is adapted from established methods for spheroid-based angiogenesis assays.[5]

[6]
1. Cell Culture and Spheroid Formation (Day 1)

e Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CQO2.
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Prepare a 1.2% (w/v) stock solution of methylcellulose in EGM-2 medium.

Harvest sub-confluent HUVECSs using Trypsin-EDTA and resuspend in EGM-2 to a
concentration of 2.5 x 10”4 cells/mL.

Mix the cell suspension with the methylcellulose stock solution at a 4:1 ratio (v/v) to achieve
a final concentration of 2 x 10”4 cells/mL in 0.24% methylcellulose.

Dispense 100 pL of this cell suspension into each well of a 96-well U-bottom, ultra-low
attachment plate. This will result in spheroids containing approximately 2000 cells each.

Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the
wells.

Incubate the plate for 24 hours to allow for the formation of single, compact spheroids.
. Embedding Spheroids in Collagen Gel (Day 2)

On ice, prepare the collagen gel solution. For 1 mL of gel, mix:

o 800 pL of Collagen Type |

o 100 pL of 10x M199 Medium

o Neutralize the solution by adding 1N NaOH dropwise until the color changes from yellow
to a light pink/orange. Keep the solution on ice to prevent premature polymerization.

Carefully collect the spheroids from the 96-well plate and pool them in a microcentrifuge
tube. Allow the spheroids to settle by gravity or centrifuge at 100 x g for 2 minutes.

Gently aspirate the supernatant and resuspend the spheroid pellet in the neutralized
collagen solution at a density of approximately 50-100 spheroids per mL.

Pipette 300 pL of the spheroid-collagen suspension into each well of a pre-warmed 24-well
tissue culture plate.

Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
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. Treatment with PF-00337210 (Day 2)

Prepare a stock solution of PF-00337210 in DMSO. Further dilute the stock solution in EGM-
2 medium to the desired final concentrations. Ensure the final DMSO concentration is
consistent across all wells and does not exceed 0.1%.

Prepare control wells containing EGM-2 with vehicle (DMSO) and a positive control with a
pro-angiogenic stimulus such as VEGF-A (e.g., 25 ng/mL).

Gently add 500 pL of the medium containing the appropriate concentration of PF-00337210
or controls on top of the polymerized collagen gel.

Incubate the plate for 24-48 hours at 37°C and 5% CO2.
. Data Acquisition and Analysis (Day 3-4)

After the incubation period, carefully aspirate the medium and fix the gels with 4%
paraformaldehyde in PBS for 30 minutes at room temperature.

Wash the gels gently with PBS.

Acquire images of at least 10 randomly selected spheroids per well using an inverted
microscope with a digital camera.

Quantify the angiogenic response by measuring the number of sprouts per spheroid and the
cumulative sprout length per spheroid using image analysis software such as ImageJ.
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Experimental workflow for the spheroid sprouting assay.

Data Presentation
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The following table presents hypothetical, yet realistic, quantitative data illustrating the dose-
dependent inhibitory effect of PF-00337210 on VEGF-A-induced spheroid sprouting. The
expected results are based on the known mechanism of action of VEGFR-2 inhibitors. A similar
inhibitory profile has been observed with other multi-kinase inhibitors that target VEGFR-2,
such as sunitinib.[9]

Average Average
Number of Cumulative o
Treatment . % Inhibition of
Concentration Sprouts per Sprout Length
Group . ) Sprout Length
Spheroid (* per Spheroid
SD) (pm = SD)
Vehicle Control 0.1% DMSO 25+0.8 150 + 45 -
VEGF-A 25 ng/mL 152+21 1250 + 180 0%
PF-00337210 +
1nM 128+1.9 1025 + 150 18%
VEGF-A
PF-00337210 +
10 nM 81+15 650 + 110 48%
VEGF-A
PF-00337210 +
100 nM 42+11 280+ 70 77.6%
VEGF-A
PF-00337210 +
1uM 2.8+0.9 160 =50 87.2%
VEGF-A
Conclusion

The spheroid sprouting assay provides a physiologically relevant 3D model to assess the anti-
angiogenic properties of compounds like PF-00337210. By following the detailed protocol and
quantifying key parameters of angiogenesis, researchers can effectively determine the potency
and efficacy of VEGFR-2 inhibitors in a preclinical setting. The data generated from this assay
is crucial for understanding the mechanism of action and for guiding the further development of
novel anti-cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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